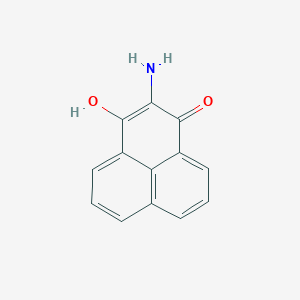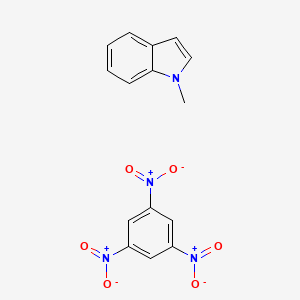
L-Tyrosylglycylglycyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosylglycylglycyl-L-phenylalaninamide is a synthetic peptide composed of the amino acids tyrosine, glycine, and phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosylglycylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) are used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Conditions involving strong nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone derivatives.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered side chains or backbone structures.
Applications De Recherche Scientifique
L-Tyrosylglycylglycyl-L-phenylalaninamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug design and delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, modulating biological pathways. For instance, it may bind to enzyme active sites, altering catalytic activity and influencing metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: A precursor amino acid with roles in protein synthesis and neurotransmitter production.
L-Phenylalanine: An essential amino acid involved in the biosynthesis of tyrosine and various neurotransmitters.
Glycylglycine: A dipeptide used in biochemical studies and as a buffer component.
Uniqueness
L-Tyrosylglycylglycyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its combination of aromatic and aliphatic amino acids allows for versatile interactions with biological molecules, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
64021-96-1 |
|---|---|
Formule moléculaire |
C22H27N5O5 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H27N5O5/c23-17(10-15-6-8-16(28)9-7-15)22(32)26-12-19(29)25-13-20(30)27-18(21(24)31)11-14-4-2-1-3-5-14/h1-9,17-18,28H,10-13,23H2,(H2,24,31)(H,25,29)(H,26,32)(H,27,30)/t17-,18-/m0/s1 |
Clé InChI |
MPEPYGFEKYCWQI-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


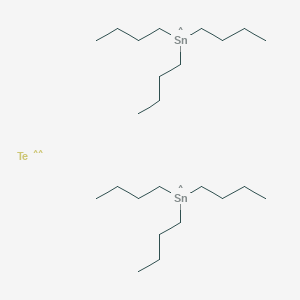
![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)




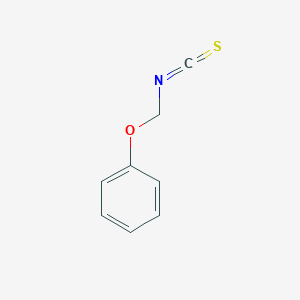
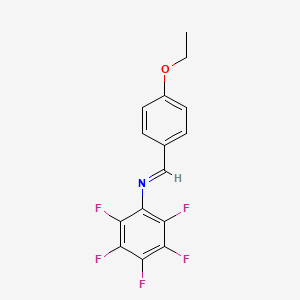

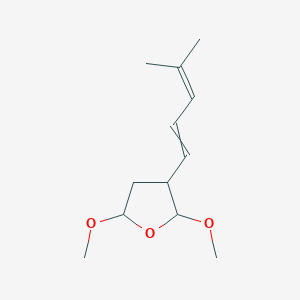
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
